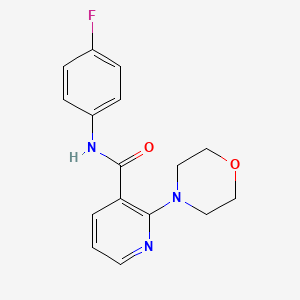

![molecular formula C19H21N3O2 B5545166 N-苯基-N'-[4-(1-哌啶基羰基)苯基]脲](/img/structure/B5545166.png)

N-苯基-N'-[4-(1-哌啶基羰基)苯基]脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea involves the reaction of phenyl isocyanate with substituted furylamide, leading to a series of novel compounds with yields ranging from 74% to 88% (Yang Xin-ling, 2002). Another method includes the reaction of α,β-unsaturated aldehydes, N-phenyl urea/thiourea, and aromatic aldehydes, catalyzed by N-heterocyclic carbene, to synthesize monocyclic trans-1,3-diazepanes with high diastereoselectivity (I. R. Siddiqui et al., 2013).

Molecular Structure Analysis

The study of the crystal structures of N-aryl-N'-4-nitrophenyl ureas, which share a similarity in structural framework with N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea, reveals the presence of hydrogen bond competition and distinct molecular conformations. These structures are classified based on their hydrogen bond patterns, influencing the molecular conformation and the orientation of phenyl rings within the urea compounds (L. Reddy et al., 2007).

Chemical Reactions and Properties

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been demonstrated as a method for the synthesis of ureas from carboxylic acids, showcasing the reactivity and versatility of compounds in the urea category in undergoing chemical transformations under mild conditions (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The analysis of physical properties, such as molecular conformation and the effect of hydrogen bonding on crystal structures, is crucial for understanding the stability and reactivity of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea derivatives. The transition from urea…pyridyl N–H…N hydrogen bond to single N–H…O and N–H…N hydrogen bonds in various derivatives illustrates the importance of molecular structure on physical properties (Sreekanth K. Chandran et al., 2010).

Chemical Properties Analysis

The synthesis of N-substituted phenyl-N′-[6-(2-chlorobenzothiazol)yl]urea showcases the chemical reactivity of urea derivatives and provides insight into the chemical properties of N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea. These urea compounds exhibit diverse reactivity patterns, which are essential for various chemical transformations (L. Zai, 2001).

科学研究应用

脲酶抑制剂及其在医学中的应用

脲酶抑制剂,例如N-苯基-N'-[4-(1-哌啶基羰基)苯基]脲衍生物,因其在治疗由胃肠道中的幽门螺杆菌和泌尿道中的变形杆菌等产生脲酶的细菌引起的感染中的潜力而受到研究。由于这些化合物对某些细菌致病性至关重要的酶脲酶具有特异性抑制作用,因此被视为现有治疗方法的有希望的替代品 (Kosikowska & Berlicki, 2011)。

对蛋白质稳态的治疗效果

与脲衍生物在结构上相似的化合物,例如4-苯基丁酸 (4-PBA),因其在维持蛋白质稳态中的作用而受到研究。这涉及防止错误折叠的蛋白质聚集,并减轻内质网中的应激,这可能导致各种病症。这些发现为在以蛋白质错误折叠为特征的疾病中使用类似化合物的潜在治疗应用打开了大门 (Kolb et al., 2015)。

环境和农业应用

对基于尿素的除草剂的研究突出了苯脲化合物对非目标生物(包括鱼类和两栖动物)的环境影响。这项研究强调了了解和减轻与在农业中使用此类化学物质相关的环境风险的重要性 (Marlatt & Martyniuk, 2017)。

生物传感器和分析应用

脲衍生物已用于开发生物传感器,以检测各种背景下的尿素浓度,包括医学诊断和环境监测。这些生物传感器使用脲酶作为生物受体元件,展示了尿素及其衍生物在分析化学中的多功能性 (Botewad et al., 2021)。

药物设计和药代动力学

脲的独特结合能力已被用于药物设计中,以调节药物化合物的选择性、稳定性和毒性。该领域的研究所突出了脲衍生物在增强药物生物活性和功效中的作用 (Jagtap et al., 2017)。

作用机制

安全和危害

属性

IUPAC Name |

1-phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c23-18(22-13-5-2-6-14-22)15-9-11-17(12-10-15)21-19(24)20-16-7-3-1-4-8-16/h1,3-4,7-12H,2,5-6,13-14H2,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRKNJQNSEBWIFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-[4-(piperidine-1-carbonyl)phenyl]urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)

![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)

![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)

![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)

![3-[2-(4-chlorophenyl)ethyl]-6-fluoro-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5545167.png)